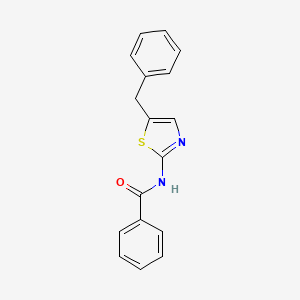![molecular formula C24H23N3 B12136638 2-phenyl-3-[pyridin-2-yl(pyrrolidin-1-yl)methyl]-1H-indole](/img/structure/B12136638.png)
2-phenyl-3-[pyridin-2-yl(pyrrolidin-1-yl)methyl]-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-phenyl-3-[pyridin-2-yl(pyrrolidin-1-yl)methyl]-1H-indole is a complex organic compound that features a combination of indole, pyridine, and pyrrolidine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural complexity, which allows for diverse interactions with biological targets.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-3-[pyridin-2-yl(pyrrolidin-1-yl)methyl]-1H-indole typically involves multi-step organic synthesis
Indole Synthesis: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Pyridine Introduction: The pyridine moiety can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of pyridine is coupled with a halogenated indole derivative in the presence of a palladium catalyst.
Pyrrolidine Attachment: The pyrrolidine group can be attached through a nucleophilic substitution reaction, where a pyrrolidine derivative reacts with a suitable leaving group on the indole-pyridine intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
化学反応の分析
Types of Reactions
2-phenyl-3-[pyridin-2-yl(pyrrolidin-1-yl)methyl]-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with a palladium catalyst, sodium borohydride (NaBH₄)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
2-phenyl-3-[pyridin-2-yl(pyrrolidin-1-yl)methyl]-1H-indole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2-phenyl-3-[pyridin-2-yl(pyrrolidin-1-yl)methyl]-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
類似化合物との比較
Similar Compounds
- 2-phenyl-3-[pyridin-2-yl(pyrrolidin-1-yl)methyl]-1H-pyrrole
- 2-phenyl-3-[pyridin-2-yl(pyrrolidin-1-yl)methyl]-1H-pyridine
- 2-phenyl-3-[pyridin-2-yl(pyrrolidin-1-yl)methyl]-1H-quinoline
Uniqueness
The uniqueness of 2-phenyl-3-[pyridin-2-yl(pyrrolidin-1-yl)methyl]-1H-indole lies in its combination of indole, pyridine, and pyrrolidine moieties, which confer distinct chemical and biological properties. This structural complexity allows for diverse interactions with biological targets, making it a valuable compound for research and development in various fields.
特性
分子式 |
C24H23N3 |
|---|---|
分子量 |
353.5 g/mol |
IUPAC名 |
2-phenyl-3-[pyridin-2-yl(pyrrolidin-1-yl)methyl]-1H-indole |
InChI |
InChI=1S/C24H23N3/c1-2-10-18(11-3-1)23-22(19-12-4-5-13-20(19)26-23)24(27-16-8-9-17-27)21-14-6-7-15-25-21/h1-7,10-15,24,26H,8-9,16-17H2 |
InChIキー |
ARLOHHNBCXKXDE-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)C(C2=CC=CC=N2)C3=C(NC4=CC=CC=C43)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![ethyl N-({[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)glycinate](/img/structure/B12136561.png)
![(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-(furan-2-ylmethyl)-5-[4-(propan-2-yl)phenyl]pyrrolidine-2,3-dione](/img/structure/B12136566.png)
![N-(2,5-dichlorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12136578.png)
![3-[(4-Bromophenyl)methylthio]-5-(4-fluorophenyl)-1,2,4-triazole-4-ylamine](/img/structure/B12136579.png)
![3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-{[2-(2-hydroxyethoxy)ethyl]amino}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12136587.png)

![6-chloro-N-{2-[(4-fluorophenyl)carbonyl]-1-benzofuran-3-yl}-7-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B12136611.png)
![3-(furan-2-ylmethyl)-2-[(2-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12136624.png)
![1-(6-Phenylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B12136626.png)



